N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H19N3O5S2 and its molecular weight is 481.54. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has demonstrated the synthesis of novel chromenones bearing a benzothiazole moiety, including compounds similar to the one , with significant in vitro antitumor activities against various cancer cell lines, such as lung and colon cancer cells (El-Helw et al., 2019). These compounds have shown activity levels close to standard drugs like doxorubicin.
Cytotoxic Activity
Another study highlighted the cytotoxic activities of thiazole derivatives bearing a coumarin nucleus against human keratinocytes (HaCaT cells). It was found that certain derivatives possess potent cytotoxic activity (Gomha & Khalil, 2012).
Antimicrobial Activity
Compounds synthesized from reactions involving 2-oxo-2H-chromen-3-yl)thiazol-2-yl have been evaluated for their antimicrobial activity. For example, a study described the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, which demonstrated significant antibacterial and antifungal activities against a variety of strains (Raval, Naik, & Desai, 2012).
Chemosensors for Anions
Coumarin benzothiazole derivatives have been synthesized and investigated for their photophysical properties and recognition abilities for cyanide anions. These compounds can act as chemosensors, with some showing a color change from yellow to colorless and green fluorescence being quenched completely upon cyanide addition, observable by the naked eye (Wang et al., 2015).
Synthesis Methodologies
A considerable amount of research focuses on the synthesis methodologies of these compounds, including the use of green chemistry principles and microwave-assisted synthesis, to produce derivatives with potential biological activities. These methods aim at improving yield, reaction rate, and environmental impact (Horishny & Matiychuk, 2020).
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c27-21(15-7-9-17(10-8-15)33(29,30)26-11-3-4-12-26)25-23-24-19(14-32-23)18-13-16-5-1-2-6-20(16)31-22(18)28/h1-2,5-10,13-14H,3-4,11-12H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYMXDATTIVWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.